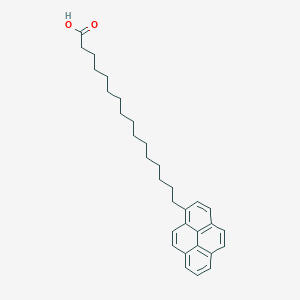

1-Pyrenehexadecanoicacid

Description

1-Pyrenehexadecanoic acid (CAS: 90936-84-8) is a fluorescently tagged fatty acid comprising a pyrene moiety linked to a 16-carbon (hexadecanoic) chain terminated by a carboxylic acid group. Its structure enables dual functionality: the pyrene group provides fluorescence properties, while the long alkyl chain facilitates integration into lipid bilayers. This compound is widely employed in virology and biophysics to study membrane fusion mechanisms, particularly in flaviviruses (e.g., dengue, Zika) and phleboviruses (e.g., Uukuniemi virus) . Upon fusion, dilution of the pyrene-labeled lipid into the target membrane reduces excimer fluorescence, enabling quantitative tracking of fusion kinetics . Its metabolic incorporation into viral membranes requires low-passage-number cell lines to minimize cytotoxicity .

Properties

IUPAC Name |

16-pyren-1-ylhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O2/c33-30(34)18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-25-19-20-28-22-21-26-16-14-17-27-23-24-29(25)32(28)31(26)27/h14,16-17,19-24H,1-13,15,18H2,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKRJCFRTYVQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376358 | |

| Record name | 1-Pyrenehexadecanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90936-84-8 | |

| Record name | 1-Pyrenehexadecanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenehexadecanoicacid can be synthesized through the esterification of pyrene with hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenehexadecanoicacid undergoes various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Pyrenequinones.

Reduction: 1-Pyrenehexadecanol.

Substitution: Various substituted pyrene derivatives

Scientific Research Applications

Drug Delivery Systems

Real-Time Monitoring of Drug Carriers

1-Pyrenehexadecanoic acid can be utilized as a component in drug delivery systems to monitor the pharmacokinetics of drug carriers in real-time. Studies have shown that pyrene-fatty acid conjugates can form submicron particles that exhibit excimer fluorescence. This fluorescence can shift from excimer to monomer emission when the particles interact with cells, allowing researchers to track the state and effectiveness of drug carriers in live cell environments .

Physicochemical Properties

The physicochemical properties of these conjugates can be tailored by modifying the fatty acid chain length. For instance, conjugates made with lauric acid (C12), stearic acid (C18), and behenic acid (C22) have demonstrated varying particle sizes and fluorescence characteristics, which are crucial for optimizing drug delivery mechanisms .

Membrane Studies

Probing Membrane Dynamics

1-Pyrenehexadecanoic acid is employed as a fluorescent probe to investigate membrane dynamics and lipid interactions. The incorporation of pyrene into lipid membranes allows for the study of lipid-protein interactions, membrane fusion events, and the organization of lipid rafts within cellular membranes .

Detection of Lipid-Protein Interactions

This compound can also facilitate the detection of lipid-protein interactions through techniques such as fluorescence resonance energy transfer (FRET). The unique fluorescence properties of pyrene allow researchers to visualize how lipids interact with membrane proteins under various conditions .

Biological Imaging

Fluorescent Probes for Imaging Applications

Due to its fluorescent nature, 1-pyrenehexadecanoic acid is suitable for use in biological imaging. It can be incorporated into cellular structures to visualize lipid dynamics and distribution within cells using fluorescence microscopy techniques. This application is particularly useful in studies involving cell signaling and metabolic processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-Pyrenehexadecanoicacid involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, while the hexadecanoic acid chain anchors the molecule within the membrane. This positioning allows the compound to act as a fluorescent probe, providing insights into the dynamics and organization of lipid membranes. The molecular targets include various lipid molecules and membrane proteins, and the pathways involved are related to lipid transport and metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-pyrenehexadecanoic acid with other pyrene-conjugated fatty acids and the parent compound hexadecanoic acid (palmitic acid):

Key Research Findings

- Viral Fusion Assays: 1-Pyrenehexadecanoic acid’s 16-carbon chain ensures stable metabolic labeling of viral membranes, critical for reproducible fusion measurements. Shorter analogs (e.g., 1-pyrenedodecanoic acid) exhibit faster dissociation from membranes, leading to unreliable fluorescence signals .

- SAM Studies: In interfacial chemistry, 1-pyrenehexadecanoic acid forms ordered monolayers on graphite due to strong van der Waals interactions between long alkyl chains. Shorter derivatives like 1-pyrenebutanoic acid adopt less ordered structures, impacting applications in nanotechnology .

- Fluorescence Sensitivity: The excimer-to-monomer fluorescence ratio of 1-pyrenehexadecanoic acid is highly sensitive to lipid dilution, outperforming probes like octadecyl rhodamine (R18) in quantifying fusion efficiency .

Critical Advantages and Limitations

- Advantages: Superior membrane retention due to C16 chain, ideal for long-term fusion tracking . High signal-to-noise ratio in fluorescence assays compared to non-pyrene probes .

- Limitations: Cytotoxicity in high-passage-number cell lines limits its use in certain metabolic labeling experiments . Limited water solubility necessitates organic solvents for initial dispersion .

Biological Activity

1-Pyrenehexadecanoic acid (PHDA) is a compound that has garnered attention for its unique biological activities, particularly in the context of membrane interactions and as a probe for studying various biochemical processes. This article explores the biological activity of PHDA, highlighting its mechanisms, applications, and relevant research findings.

1-Pyrenehexadecanoic acid is a fatty acid derivative that incorporates a pyrene moiety, which is known for its fluorescent properties. The structure of PHDA allows it to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.

Mechanisms of Biological Activity

Membrane Interaction:

PHDA's ability to interact with cellular membranes is a key aspect of its biological activity. Studies indicate that the pyrene group enhances the compound's affinity for lipid bilayers, facilitating various processes such as endocytosis and membrane fusion.

- Fluorescent Properties: The pyrene moiety exhibits distinct fluorescence characteristics, enabling real-time monitoring of membrane dynamics. This property has been utilized to study the behavior of liposomes and other lipid-based systems in biological environments.

Endocytosis and Membrane Fusion:

Research has demonstrated that PHDA can influence the endocytic uptake of biomolecules. For instance, in experiments involving CHO cells, PHDA was shown to enhance the efficiency of virus entry through membrane fusion processes .

- Case Study: In one study, BHK-21 cells treated with PHDA exhibited increased viral RNA synthesis when exposed to certain viruses, indicating that PHDA facilitates viral entry by promoting membrane fusion at low pH .

Applications in Research

Fluorogenic Probes:

PHDA has been developed as a fluorogenic substrate for phospholipase A2 (PLA2) activity detection. In experiments, liposomes containing PHDA demonstrated significant fluorescence changes upon interaction with PLA2, showcasing its utility as a biosensor .

- Table 1: Fluorescence Changes in Liposomes Containing PHDA

| Enzyme Source | Signal Change (I excimer/I monomer) |

|---|---|

| Honey Bee Venom PLA2 | 0 to 1.99 |

| Bovine Pancreatic PLA2 | 0 to 1.30 |

| Snake Venom PLA2 | 0 to 0.98 |

This table summarizes the fluorescence changes observed when liposomes containing PHDA were treated with different sources of PLA2, indicating varying levels of enzymatic activity.

Research Findings

Inhibition Studies:

Further studies have explored the inhibition of PLA2 activity using known inhibitors in conjunction with PHDA-liposomes. Results showed that pre-treatment with inhibitors significantly reduced fluorescence signal changes, confirming the specificity of PHDA as a substrate for PLA2 detection .

Membrane Packing Dynamics:

The impact of PHDA on membrane packing has been investigated using environment-sensitive fluorescent dyes. Treatment with PHDA resulted in decreased generalized polarization values, indicating that it loosens lipid packing within membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.